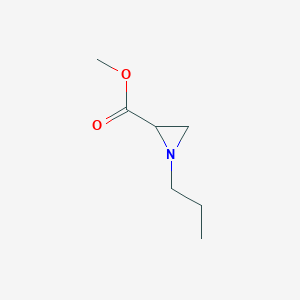
N,N'-Dibenzylidene-3,3'-dichlorobenzidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-Dibenzylidene-3,3'-dichlorobenzidine (DBDCB) is a chemical compound that has been widely used in scientific research. DBDCB is a yellow crystalline powder that is soluble in organic solvents such as chloroform and benzene. It is commonly used as a reagent in organic synthesis and as a probe for studying the mechanism of enzyme-catalyzed reactions.
Mecanismo De Acción
The mechanism of action of N,N'-Dibenzylidene-3,3'-dichlorobenzidine is not well understood. It is believed to act as a Lewis acid catalyst in organic synthesis reactions. In enzyme-catalyzed reactions, N,N'-Dibenzylidene-3,3'-dichlorobenzidine is believed to interact with the enzyme active site and modulate the enzyme activity.
Efectos Bioquímicos Y Fisiológicos
N,N'-Dibenzylidene-3,3'-dichlorobenzidine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to aquatic organisms and may have carcinogenic properties. It is important to handle N,N'-Dibenzylidene-3,3'-dichlorobenzidine with caution and to use appropriate safety measures when working with this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-Dibenzylidene-3,3'-dichlorobenzidine is a versatile reagent that can be used in a wide range of organic synthesis reactions. It is relatively easy to synthesize and is commercially available. However, it is important to handle N,N'-Dibenzylidene-3,3'-dichlorobenzidine with caution as it is toxic and may have carcinogenic properties. The use of appropriate safety measures is essential when working with this compound.
Direcciones Futuras
There are several future directions for research on N,N'-Dibenzylidene-3,3'-dichlorobenzidine. One area of research could be to investigate the mechanism of action of N,N'-Dibenzylidene-3,3'-dichlorobenzidine in enzyme-catalyzed reactions. Another area of research could be to study the biochemical and physiological effects of N,N'-Dibenzylidene-3,3'-dichlorobenzidine in more detail. Additionally, there may be potential applications of N,N'-Dibenzylidene-3,3'-dichlorobenzidine in the development of new catalysts for organic synthesis reactions.
Métodos De Síntesis
N,N'-Dibenzylidene-3,3'-dichlorobenzidine can be synthesized by the reaction of 3,3'-dichlorobenzidine with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The yield of N,N'-Dibenzylidene-3,3'-dichlorobenzidine is typically around 80%.
Aplicaciones Científicas De Investigación
N,N'-Dibenzylidene-3,3'-dichlorobenzidine has been widely used in scientific research as a reagent for organic synthesis and as a probe for studying the mechanism of enzyme-catalyzed reactions. It is commonly used as a catalyst for the synthesis of various organic compounds such as indoles, pyrroles, and imidazoles. N,N'-Dibenzylidene-3,3'-dichlorobenzidine has also been used as a probe for studying the mechanism of enzyme-catalyzed reactions such as the oxidation of alcohols by alcohol dehydrogenase.
Propiedades
Número CAS |
10147-75-8 |
|---|---|
Nombre del producto |
N,N'-Dibenzylidene-3,3'-dichlorobenzidine |
Fórmula molecular |
C26H18Cl2N2 |
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
N-[4-[4-(benzylideneamino)-3-chlorophenyl]-2-chlorophenyl]-1-phenylmethanimine |
InChI |
InChI=1S/C26H18Cl2N2/c27-23-15-21(11-13-25(23)29-17-19-7-3-1-4-8-19)22-12-14-26(24(28)16-22)30-18-20-9-5-2-6-10-20/h1-18H |
Clave InChI |
PXPMURPRMMGGBR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=CC4=CC=CC=C4)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=CC4=CC=CC=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![imidazo[1,2-a][1,3,5]triazin-4(8H)-one](/img/structure/B156870.png)




